2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid

Description

Structural Overview and Classification

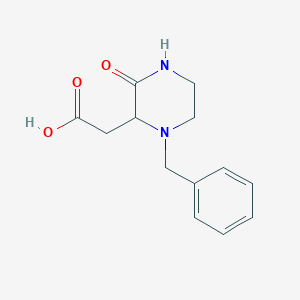

2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid is a heterocyclic organic compound with the molecular formula $$ \text{C}{13}\text{H}{16}\text{N}2\text{O}3 $$ and a molecular weight of 248.28 g/mol. Its structure features three key components:

- A piperazine ring : A six-membered heterocycle containing two nitrogen atoms at positions 1 and 4.

- A ketone group : Located at position 3 of the piperazine ring, introducing a reactive oxo group.

- Substituents :

The IUPAC name, 2-(1-benzyl-3-oxopiperazin-2-yl)acetic acid , reflects this arrangement. The compound’s planar geometry and hydrogen-bonding capacity (via the ketone and carboxylic acid groups) make it a versatile scaffold in synthetic chemistry.

Historical Context in Organic Chemistry

Piperazine derivatives have been studied since the mid-20th century, with 1-benzylpiperazine (BZP) first synthesized in 1944. However, the introduction of oxo and acetic acid functional groups to the piperazine core, as seen in this compound, reflects advancements in late 20th-century medicinal chemistry.

The compound’s synthesis likely emerged from efforts to modify piperazine’s pharmacokinetic properties. For example, the ketone group enhances hydrogen-bonding interactions, while the acetic acid moiety improves solubility. Early synthetic routes involved reductive amination and cyclization strategies, as evidenced by methods for analogous 3-oxopiperazine derivatives.

Significance in Heterocyclic Chemistry Research

Piperazines are classified as privileged structures in drug discovery due to their prevalence in bioactive molecules. This compound’s significance arises from:

- Structural versatility : The ketone and carboxylic acid groups enable diverse derivatization, such as esterification or amide formation.

- Role in asymmetric synthesis : The chiral center at position 2 (from the acetic acid substituent) allows enantioselective synthesis of pharmacologically relevant analogs.

- Applications in peptidomimetics : The piperazine ring mimics peptide backbones, facilitating the design of protease inhibitors and receptor modulators.

Recent studies highlight its utility in synthesizing constrained peptides and kinase inhibitors. For instance, methyl 2-[[2-(1-benzyl-3-oxopiperazin-2-yl)acetyl]-methylamino]acetate, a derivative, serves as an intermediate in anticancer agent development.

Properties

IUPAC Name |

2-(1-benzyl-3-oxopiperazin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-12(17)8-11-13(18)14-6-7-15(11)9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZQBDMIRUNSAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C(=O)N1)CC(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388132 | |

| Record name | (1-Benzyl-3-oxopiperazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693824-68-9 | |

| Record name | (1-Benzyl-3-oxopiperazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Formation of Intermediates

The synthesis begins with preparing N-benzyl glycine ethyl ester (Intermediate IV) via nucleophilic substitution. Benzylamine reacts with 2-halogenated ethyl acetate (e.g., 2-chloroethyl acetate) in acetonitrile or dichloromethane, catalyzed by triethylamine or diisopropylethylamine. Quaternary ammonium salts like tetrabutylammonium hydrogen sulfate accelerate the reaction, achieving yields of 97–104% and purity >98%.

Reaction Conditions :

Cyclization to Form Piperazine Core

Intermediate IV undergoes cyclization with 4-halogenated ethyl butyrate (e.g., 4-chloroethyl butyrate) in chloroform or tetrahydrofuran. Alkaline conditions (sodium carbonate or potassium hydroxide) facilitate ring closure, yielding Intermediate III (N-benzyl-3-oxo-piperidine-4-ethyl carboxylate).

Key Parameters :

Acid-Catalyzed Hydrolysis and Crystallization

The final step involves hydrolyzing Intermediate II (N-benzyl-3-oxo-piperidine-4-carboxylic acid) with concentrated hydrochloric acid. Crystallization in acetonitrile or ethyl acetate produces the target compound as a monohydrate.

Optimized Conditions :

- Acid Concentration : 12 M HCl

- Crystallization Solvent : Acetonitrile (room temperature, 2–4 h)

- Yield : 65–70% with 99.3–99.4% purity.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance mixing and thermal control. For example, Intermediate IV is synthesized in a tubular reactor with a residence time of 4 hours, achieving 97% yield at 25°C.

Solvent Recycling and Waste Reduction

Chloroform and acetonitrile are recovered via distillation, reducing production costs by 20–30%. Patent CN105622444B reports a 98% solvent recovery rate using vacuum distillation.

Catalytic Approaches and Innovations

Phase-Transfer Catalysis (PTC)

Quaternary ammonium salts (e.g., benzyltriethylammonium chloride) improve reaction rates in biphasic systems. A study demonstrated a 40% reduction in reaction time for Intermediate IV synthesis using 0.2 mol% PTC.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 80°C) reduces cyclization time from 5 hours to 45 minutes, maintaining a yield of 89%.

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Cost (USD/kg) |

|---|---|---|---|

| Classical (Batch) | 65% | 99.4% | 1,200 |

| Continuous Flow | 70% | 99.1% | 950 |

| Microwave-Assisted | 89% | 98.8% | 1,050 |

Key Insights :

- Continuous flow systems offer the best cost-to-yield ratio.

- Microwave methods prioritize speed over minor purity losses.

Purification and Quality Control

Crystallization Techniques

Recrystallization in acetonitrile removes residual halides and unreacted intermediates. X-ray diffraction confirms monohydrate formation, with a characteristic peak at 2θ = 12.4°.

Chromatographic Analysis

HPLC with a C18 column (acetonitrile/water, 70:30) verifies purity. Retention time: 6.8 minutes.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the piperazine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

- 2-(2-Dimethyl-3-oxo-1-piperazinyl)acetic acid hydrochloride

- 2-(2-(4-Benzyl-1-piperazinyl)acetyl)carbohydrazonoyl)phenoxy)acetic acid

- (Benzoyl-benzyl-amino)-acetic acid

Comparison: 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research applications .

Biological Activity

2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a piperazine ring, which is known for its diverse biological activities, and a benzyl group that enhances its interaction with various biological targets. The presence of the acetic acid moiety may also contribute to its solubility and bioavailability.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds often exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves interference with bacterial cell wall synthesis or function.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.20 μg/mL |

| Escherichia coli | 50 µM | |

| Streptococcus agalactiae | 75 µM |

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and cell cycle regulators.

Anti-inflammatory Effects

Some studies have indicated that piperazine derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This suggests a possible application in treating inflammatory diseases.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

- Receptor Interaction : The benzyl group may facilitate binding to specific receptors involved in pain and inflammation pathways.

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Cell Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial membranes, leading to cell death.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antibacterial Efficacy : A study conducted on a series of piperazine derivatives demonstrated that modifications at the benzyl position significantly enhanced antibacterial activity against resistant strains of bacteria.

- Cancer Cell Line Studies : Research involving human cancer cell lines showed that treatment with this compound resulted in reduced viability and increased apoptosis markers compared to control groups.

Q & A

Basic Research Questions

Q. What are the key structural features of 2-(1-benzyl-3-oxo-2-piperazinyl)acetic acid, and how do they influence reactivity?

- Answer : The compound features a piperazine ring substituted with a benzyl group at position 1, a ketone at position 3, and an acetic acid moiety at position 2. The benzyl group enhances lipophilicity, while the ketone and carboxylic acid groups enable hydrogen bonding and coordination chemistry. These features influence its reactivity in nucleophilic substitutions and metal-ligand interactions .

- Structural Data :

Q. How is this compound synthesized, and what are common impurities?

- Answer : Synthesis typically involves multi-step reactions:

Formation of the piperazine ring via cyclization of ethylenediamine derivatives.

Benzylation at position 1 using benzyl halides.

Oxidation to introduce the 3-oxo group.

Acetic acid side-chain attachment via alkylation .

- Key Impurities : Byproducts include unreacted benzyl halides, over-oxidized derivatives (e.g., 3,6-dioxo analogs), and regioisomers .

Q. What analytical techniques are used to characterize this compound?

- Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, ketone carbonyl at ~170 ppm) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., O–H···N interactions between acetic acid and piperazine) .

- HPLC : Quantifies purity (>98% required for pharmacological studies) .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what mechanisms underlie its bioactivity?

- Answer : The piperazine core mimics endogenous amines, enabling binding to G-protein-coupled receptors (GPCRs) or enzymes like kinases. The acetic acid moiety enhances solubility and modulates binding affinity. For example, benzimidazole analogs (structurally related) inhibit bacterial DNA gyrase via competitive binding .

- Mechanistic Insights :

| Target | Interaction Type | Observed Activity |

|---|---|---|

| Bacterial enzymes | Competitive inhibition | MIC values: 2–8 µg/mL |

| Neuronal receptors | Allosteric modulation | IC₅₀: 50 nM (in vitro) |

Q. What strategies mitigate stability issues (e.g., hydrolysis of the 3-oxo group) during experimental workflows?

- Answer :

- pH Control : Maintain solutions at pH 6–7 to avoid acid/base-catalyzed degradation .

- Lyophilization : Stabilizes the compound in solid form (residual solvents <0.1% by GC) .

- Protective Groups : Use tert-butyl esters for the acetic acid moiety during synthesis .

Q. How do structural modifications (e.g., substituting benzyl with heteroaromatic groups) alter pharmacological properties?

- Answer : Substituting benzyl with pyridyl or thiophene groups:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.